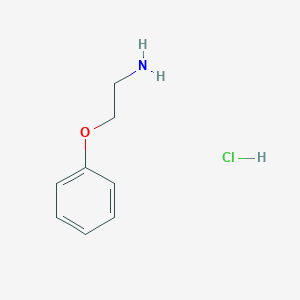

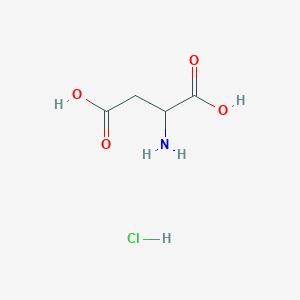

2-Phenoxyethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenoxyethanamine hydrochloride is not directly mentioned in the provided papers, but the research context involves related phenolic compounds and their chemical properties, synthesis, and applications. These compounds share a common phenolic structure, which is a key component in the synthesis and reactivity of various organic molecules, including 2-phenoxyethanamine hydrochloride.

Synthesis Analysis

The synthesis of related phenolic compounds involves various chemical reactions. For instance, chlorinated 2-phenoxyphenols were synthesized and their structures determined by NMR and GC-MS, which are techniques that could also be applicable to the synthesis of 2-phenoxyethanamine hydrochloride . Additionally, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst was reported, indicating the potential for complex arylation reactions in the synthesis of related compounds . A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions was also described, which could provide insights into the synthesis of 2-phenoxyethanamine derivatives .

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their reactivity and properties. The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using various spectroscopic techniques, and its crystal structure was examined, providing a detailed understanding of the molecular conformation and bonding . Similarly, the structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol was analyzed, revealing the dihedral angles and hydrogen bonding patterns within the molecule . These studies contribute to the overall understanding of the molecular structure of phenolic compounds, which is relevant to 2-phenoxyethanamine hydrochloride.

Chemical Reactions Analysis

The reactivity of phenolic compounds with other chemicals can lead to a variety of products. For example, the reaction of phenyl salicylate and 2-hydroxybenzophenone with phosphorus pentachloride resulted in specific structures rather than alternative heterocyclic structures, as confirmed by P31 NMR and IR spectra . The synthesis and herbicidal activity of novel substituted arylureasulfonyl phenoxy propanates also demonstrate the diverse chemical reactions that phenolic compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. X-ray studies of the intra- and intermolecular H-bonding in two phenolic Mannich bases provided insights into the solid-state geometry and hydrogen bonding, which are important factors affecting the properties of these compounds . Additionally, the synthesis, crystal structure, and spectroscopic studies of a Schiff base molecule related to phenolic compounds revealed the presence of intramolecular hydrogen bonds and intermolecular O–H···O hydrogen bonds, which are significant for understanding the physical and chemical behavior of these molecules .

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Pharmaceutical Manufacturing

One notable application of 2-Phenoxyethanamine derivatives is in green chemistry, particularly in pharmaceutical manufacturing. Viviano et al. (2022) explored a microwave-assisted, chlorine-free direct phenol substitution as a key area for pharmaceutical manufacturers. They demonstrated the reaction of β-aminocarbonates with substituted phenols to yield aminoalkylated products, including N,N-dimethyl-2-phenoxyethanamine, in high yields through an environmentally friendly process. This approach highlights the compound's role in synthesizing pharmaceuticals with reduced environmental impact (Viviano et al., 2022).

Materials Science: Photoluminescence and Electroluminescence

In materials science, 2-Phenoxyethanamine derivatives have been used to modify the structural properties of perovskite films for light-emitting devices. Chen et al. (2017) found that adding 2-phenoxyethylamine into a perovskite precursor solution led to a structural modulation from bulk to layered, resulting in a shift in photoluminescence and electroluminescence from green to blue. This application signifies the compound's potential in developing high-performance, color-tunable light-emitting devices (Chen et al., 2017).

Environmental Science: Herbicide Degradation

In environmental science, research has focused on the degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), where derivatives of 2-Phenoxyethanamine could play a role. Serbent et al. (2019) discussed the biochemical mechanisms of 2,4-D biodegradation, emphasizing the role of microorganisms, including fungi, in the bioconversion process. This application is crucial for removing harmful pesticides from the environment, showcasing the broader environmental benefits of studying 2-Phenoxyethanamine derivatives (Serbent et al., 2019).

Eigenschaften

IUPAC Name |

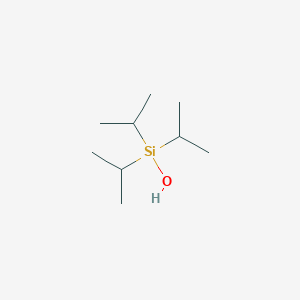

2-phenoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

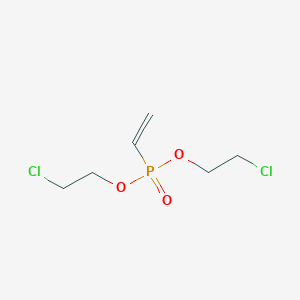

InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJNPPXLUJHLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyethanamine hydrochloride | |

CAS RN |

17959-64-7 |

Source

|

| Record name | (2-aminoethoxy)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)